4-(N-Boc-amino)-3-oxo-pentanoic Acid Methyl Ester
Overview
Description
4-(N-Boc-amino)-3-oxo-pentanoic Acid Methyl Ester is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is often utilized in peptide synthesis and other organic reactions due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-Boc-amino)-3-oxo-pentanoic Acid Methyl Ester typically involves the protection of an amino group with a Boc group. One common method is the reaction of an amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected amino acid is then esterified using methanol and a catalyst like sulfuric acid to form the methyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection and esterification steps .
Chemical Reactions Analysis
Types of Reactions
4-(N-Boc-amino)-3-oxo-pentanoic Acid Methyl Ester undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the methoxy group.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: NaBH4, LiAlH4
Substitution: Amines, alcohols, thiols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Amides, esters, thioesters
Scientific Research Applications
4-(N-Boc-amino)-3-oxo-pentanoic Acid Methyl Ester is widely used in scientific research, particularly in:
Mechanism of Action
The mechanism of action of 4-(N-Boc-amino)-3-oxo-pentanoic Acid Methyl Ester involves the cleavage of the Boc group under acidic conditions, revealing the free amino group. This free amino group can then participate in various biochemical reactions, such as peptide bond formation. The Boc group provides stability during synthesis and can be selectively removed when needed .
Comparison with Similar Compounds
Similar Compounds
4-(N-Cbz-amino)-3-oxo-pentanoic Acid Methyl Ester: Similar in structure but uses a benzyl carbamate (Cbz) protecting group instead of Boc.
4-(N-Fmoc-amino)-3-oxo-pentanoic Acid Methyl Ester: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Uniqueness
4-(N-Boc-amino)-3-oxo-pentanoic Acid Methyl Ester is unique due to the stability and ease of removal of the Boc protecting group under mild acidic conditions. This makes it highly suitable for use in peptide synthesis and other applications where selective deprotection is required .
Properties
IUPAC Name |
methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-7(8(13)6-9(14)16-5)12-10(15)17-11(2,3)4/h7H,6H2,1-5H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMITWDFQTIEUAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CC(=O)OC)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40460225 | |
Record name | Methyl 4-[(tert-butoxycarbonyl)amino]-3-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40460225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101669-78-7 | |
Record name | Methyl 4-[(tert-butoxycarbonyl)amino]-3-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40460225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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